molecular formula C8H8BF3O4 B13414337 2-Methoxy-6-(trifluoromethoxy)phenylboronic acid

2-Methoxy-6-(trifluoromethoxy)phenylboronic acid

Cat. No.: B13414337
M. Wt: 235.95 g/mol
InChI Key: GPDJPKVZFBQUSF-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethoxy)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-methoxy-6-(trifluoromethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(trifluoromethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H8BF3O4

Molecular Weight

235.95 g/mol

IUPAC Name

[2-methoxy-6-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O4/c1-15-5-3-2-4-6(7(5)9(13)14)16-8(10,11)12/h2-4,13-14H,1H3

InChI Key

GPDJPKVZFBQUSF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OC(F)(F)F)OC)(O)O

Origin of Product

United States

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